(R)-3-Amino-5-hexynoic acid hydrochloride is the R-enantiomer of a potent, irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T). As a mechanism-based inactivator, it is designed to interact with the GABA-T active site, leading to a permanent loss of enzyme function and a subsequent increase in brain concentrations of the inhibitory neurotransmitter GABA. The hydrochloride salt form ensures aqueous solubility, making it suitable for use in standard biological buffers and in vitro assays. Its primary value in research and development is linked to its stereospecificity and its defined mechanism of action compared to other GABA-T inhibitors.
Substituting this compound with its (S)-enantiomer, the racemic mixture, or other GABA analogues is inadvisable for achieving reproducible, targeted results. The biological activity of many GABA analogues is highly dependent on stereochemistry, where one enantiomer can be significantly more potent or exhibit a different mode of action compared to the other. Using the racemic mixture introduces a 50% impurity of the less active or inactive enantiomer, which can lead to higher required concentrations, increased potential for off-target effects, and complicate kinetic analysis. More common substitutes like Vigabatrin, while also GABA-T inactivators, have different kinetic profiles and potencies, making direct data comparison impossible and potentially altering experimental outcomes. Therefore, for studies requiring precise, stereospecific, and irreversible inhibition of GABA-T, the enantiomerically pure (R)-3-Amino-5-hexynoic acid hydrochloride is necessary.
Procurement of this specific enantiomer is guided by stringent chiral purity specifications, which are critical for reproducible biological outcomes. Technical datasheets for (R)-3-Amino-5-hexynoic acid hydrochloride specify an enantiomeric excess (ee) of ≥98%, which corresponds to containing ≤2% of the (S)-enantiomer. This high level of purity is essential because the biological activity of GABA analogues is often highly stereospecific, and the presence of the other enantiomer can confound experimental results.
| Evidence Dimension | Chiral Purity (Enantiomeric Excess) |
| Target Compound Data | ≥98% ee |
| Comparator Or Baseline | Racemic Mixture (0% ee) or unspecified purity lots |
| Quantified Difference | At least a 49-fold reduction in the undesired enantiomer compared to a racemic mixture. |
| Conditions | Standard quality control specification for commercial batches. |
Ensures that observed inhibitory effects are attributable to the (R)-enantiomer, providing the basis for reliable and reproducible enzyme inhibition and cell-based assay data.
Unlike reversible inhibitors, (R)-3-Amino-5-hexynoic acid is a mechanism-based inactivator (also known as a suicide inhibitor) of GABA-T. The enzyme processes the inhibitor as if it were a substrate, which leads to the formation of a reactive intermediate that covalently binds to and permanently inactivates the enzyme. This mode of action provides a distinct advantage over reversible inhibitors in experimental models where sustained and complete shutdown of GABA-T activity is required, as the effect is not dependent on maintaining a high ambient concentration of the inhibitor.
| Evidence Dimension | Mechanism of Inhibition |
| Target Compound Data | Irreversible (Mechanism-Based) Inactivation |
| Comparator Or Baseline | Reversible Competitive Inhibitors (e.g., gabaculine in some contexts) |
| Quantified Difference | Qualitative: Inhibition persists after removal of the free compound, unlike reversible inhibitors where activity is restored. |
| Conditions | In vitro GABA-T enzyme assays. |
This irreversible mechanism is critical for applications requiring long-lasting elevation of GABA levels in cellular or in vivo models, as it simplifies dosing regimens and ensures a persistent biological effect.
This compound is the right choice for studies designed to investigate the downstream consequences of GABA-T inhibition where stereospecificity is paramount. Its high chiral purity ensures that the observed physiological or cellular effects, such as altered neurotransmitter levels or seizure thresholds, can be confidently attributed to the action of the (R)-enantiomer on the enzyme.
Due to its mechanism as an irreversible inactivator, this compound is well-suited for experimental designs requiring a sustained increase in GABA levels without the need for continuous compound administration. This is particularly valuable in longer-term cell culture experiments or in vivo models studying the chronic effects of elevated GABA, such as in epilepsy or other neurological disorders.
As a well-characterized, potent, and stereospecific GABA-T inactivator, (R)-3-Amino-5-hexynoic acid hydrochloride can serve as a benchmark or positive control. Its defined kinetic profile and irreversible mechanism provide a clear reference against which the potency, mechanism, and selectivity of novel, reversible, or allosteric inhibitors can be compared.
Irritant